molecular formula C13H15N3O2 B2851768 3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921446-99-3

3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B2851768
CAS RN: 921446-99-3
M. Wt: 245.282
InChI Key: NKFLYQNIDOHGJS-UHFFFAOYSA-N
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Description

The compound “3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethylamino phenyl group and a methyl group. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a heterocyclic aromatic ring. The dimethylamino phenyl group is likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the dimethylamino group. The pyrrole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could make the compound basic and polar. The aromatic pyrrole ring could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and characterized for its antibacterial activity . The antimicrobial properties were investigated, and it was found to have significant inhibitory effects .

Acetylcholinesterase Inhibition

The compound also exhibits acetylcholinesterase inhibition activity . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain, thereby improving cognition and behavior .

Fluorescent Staining of DNA

The compound has been tested as a novel DNA fluorescent stain . The fluorescence of the compound was enhanced upon its uptake in DNA grooves . This could be potentially useful in various biological and medical applications, such as DNA visualization and detection .

Nonlinear Optical Material

The compound has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties . The results suggest that the synthesized organic compound is a novel nonlinear optical (NLO) material for applications in photonics and optoelectronics .

Solvent Dependent Linear and Nonlinear Optical Characteristics

The compound exhibits solvent-dependent linear and nonlinear optical characteristics . This property could be exploited in the design of optical devices that require tunable optical properties .

Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

The compound can be used in the synthesis of 3,5-disubstituted 2,6-dicyanoaniline . This is a valuable synthetic intermediate in the production of various organic compounds .

Acylation of Alcohols

The compound can be used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters . This is a key reaction in organic synthesis, used in the production of a wide range of chemicals .

Assay of Apotryptophanase and Tryptophanase

The compound has been used in a chromogenic method for quantifying proanthocyandines in cranberry powder . This suggests potential applications in the field of food science and nutrition .

Mechanism of Action

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication . This can result in the inhibition of cell growth and proliferation.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies .

Result of Action

Similar compounds have shown anti-tumor effects , suggesting that this compound may also have potential anti-cancer properties.

properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLYQNIDOHGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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